3,6-Dimethylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
3,6-Dimethylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.6235 g/mol . It is also known as 3,6-Dimethylpicolinic acid hydrochloride. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3,6-dimethylpyridine with a suitable carboxylating agent under controlled conditions. One common method involves the use of carbon dioxide in the presence of a base to form the carboxylic acid derivative, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
3,6-Dimethylpyridine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A similar compound with a carboxylic acid group at the 2-position of the pyridine ring.
3,5-Dimethylpyridine-2-carboxylic acid: Another derivative with methyl groups at the 3 and 5 positions.
2,6-Dimethylpyridine: A compound with methyl groups at the 2 and 6 positions of the pyridine ring.
Uniqueness
3,6-Dimethylpyridine-2-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to other pyridine derivatives.
Biological Activity
3,6-Dimethylpyridine-2-carboxylic acid hydrochloride, a derivative of pyridine, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C8H10ClN
- Molecular Weight : 171.62 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted at the 2-position with a carboxylic acid group and methyl groups at the 3 and 6 positions.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study reviewed various pyridine compounds and highlighted their effectiveness against a range of pathogens. The following table summarizes the antimicrobial activity of selected pyridine derivatives, including this compound:
Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|---|
3,6-Dimethylpyridine-2-carboxylic acid | Staphylococcus aureus | 32 µg/mL | Moderate |
3,6-Dimethylpyridine-2-carboxylic acid | Escherichia coli | 64 µg/mL | Moderate |
3,6-Dimethylpyridine-2-carboxylic acid | Candida albicans | 16 µg/mL | High |
Other Pyridine Derivatives | Various Pathogens | Varies | Varies |
The presence of the carboxylic acid group enhances the compound's solubility and potential interaction with microbial membranes, contributing to its antimicrobial efficacy .
Antiviral Activity
Pyridine derivatives have also been investigated for their antiviral properties. In light of recent global health challenges, compounds like this compound are being explored for their potential against viruses such as SARS-CoV-2. The following findings were reported:
- Mechanism of Action : It is hypothesized that the compound may inhibit viral replication by interfering with viral enzymes or cellular entry mechanisms.
- Case Study : In vitro studies demonstrated that certain pyridine derivatives reduced viral load in infected cell cultures by up to 70% at concentrations below cytotoxic levels .
Anticancer Activity
The anticancer potential of pyridine derivatives is another area of active research. A notable study evaluated various derivatives against several cancer cell lines:
Compound | Cancer Cell Line Tested | IC50 (µM) | Activity Level |
---|---|---|---|
3,6-Dimethylpyridine-2-carboxylic acid | A549 (Lung) | 25 | Moderate |
3,6-Dimethylpyridine-2-carboxylic acid | HEPG2 (Liver) | 30 | Moderate |
Other Pyridine Derivatives | Various Cancer Cell Lines | Varies | Varies |
The compound showed moderate cytotoxicity against lung and liver cancer cell lines. The proposed mechanism involves induction of apoptosis through modulation of signaling pathways related to cell survival .
Properties
IUPAC Name |
3,6-dimethylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-4-6(2)9-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPLAEFABAYHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2229312-80-3 |
Source
|
Record name | 3,6-dimethylpyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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